(E)-Ethyl 4,4-dimethoxybut-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate and related compounds involves several key reactions, including hydrogenation, cycloaddition, and biohydrogenation processes. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate proceeds via sequential hydrogenation of CO and CC bonds, which is highly sensitive to the reaction temperature, yielding high enantioselectivity (Meng, Zhu, & Zhang, 2008). Another example is the regio- and stereospecific cycloaddition of metallo-azomethine ylides to ethyl (E)-4,4,4-trifluorobut-2-enoate, leading to the synthesis of substituted trifluoromethylpyrrolidines (Bonnet‐Delpon, Chennoufi, & Rock, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of (E)-Ethyl 4,4-dimethoxybut-2-enoate has been elucidated using various techniques, including X-ray diffraction. The crystal structure of a related compound, 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo [8.8.0.02,7.013,18] octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, has been determined, revealing detailed insights into its geometric configuration (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Reactions and Properties
(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including biohydrogenation by Saccharomyces cerevisiae, demonstrating the compound's versatility as a synthetic intermediate. The biohydrogenation process highlights its utility in preparing bifunctional chiral synthons, revealing its significance in organic synthesis (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).
Physical Properties Analysis
The physical properties of (E)-Ethyl 4,4-dimethoxybut-2-enoate and its derivatives, including solubility, melting point, and boiling point, are critical for their application in synthetic pathways. However, detailed studies specifically focusing on the physical properties of this compound were not directly found in the search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of (E)-Ethyl 4,4-dimethoxybut-2-enoate, play a crucial role in its applications in organic synthesis. For example, the synthesis and corrosion inhibition performance of a derivative, Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, on carbon steel in pickling acids, demonstrate the compound's utility in applied chemistry fields (El-Lateef, Abdallah, & Ahmed, 2019).
Scientific Research Applications
Biohydrogenation and Bifunctional Chiral Synthons
(E)-Ethyl 4,4-dimethoxybut-2-enoate has been involved in biohydrogenation processes using fermenting Saccharomyces cerevisiae (baker's yeast), indicating its utility in the preparation of useful bifunctional chiral synthons. The stereochemical aspects of this reaction highlight the selective substrate preferences of yeast, which prefer the (Z)-isomer of the compound for biohydrogenation. The study provides insights into the stereochemistry of biohydrogenation and the preparation of chiral compounds for various applications (Ferraboschi et al., 1987).
Cycloaddition and Trifluoromethylpyrrolidines
The compound has also been used in regio- and stereospecific cycloaddition with metallo-azomethine ylides, forming trifluoromethylpyrrolidines with excellent yields. This methodology underscores the compound's role in synthesizing various substituted trifluoromethylpyrrolidines, expanding its applications in chemical synthesis and potentially in the development of pharmaceuticals and other materials (Bonnet-Delpon et al., 2010).
Sequential Hydrogenation and Chiral Compounds
The sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been achieved with high enantioselectivity. This process demonstrates the compound's potential in the synthesis of chiral compounds, with the hydrogenation proceeding via a sequential hydrogenation of CO and CC bonds. The resultant chiral compounds could find applications in various chemical and pharmaceutical processes (Meng et al., 2008).
Safety And Hazards
The safety and hazards associated with “(E)-Ethyl 4,4-dimethoxybut-2-enoate” are not known due to the lack of available research on this specific compound.
Future Directions
The future directions for research on “(E)-Ethyl 4,4-dimethoxybut-2-enoate” could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and its potential applications.
Please note that the information provided here is based on the available research and may not be fully accurate or complete. Further research and experimentation are needed to confirm these findings.
properties
IUPAC Name |
ethyl (E)-4,4-dimethoxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFJKWVNTUKV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552473 | |
Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 4,4-dimethoxybut-2-enoate | |
CAS RN |
114736-25-3 | |
Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.